C29H23Cl2NO5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H23Cl2NO5 |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
dimethyl 3-(2,4-dichlorobenzoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarboxylate |
InChI |
InChI=1S/C29H23Cl2NO5/c1-36-27(34)29(28(35)37-2)23(18-9-4-3-5-10-18)24(25(33)21-13-12-19(30)16-22(21)31)32-15-14-17-8-6-7-11-20(17)26(29)32/h3-16,23-24,26H,1-2H3 |
InChI Key |
XZLDJIMNFYMIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C(N2C1C3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for C29h23cl2no5 and Its Structural Analogues
Strategic Retrosynthetic Analysis of the C29H23Cl2NO5 Scaffold
The synthesis of Indoxacarb (this compound) is complex, involving the assembly of a unique indeno-oxadiazine core. asianpubs.org A retrosynthetic analysis reveals two primary building blocks or key intermediates required for its construction:
Intermediate A : An N-arylcarbamoyl moiety, specifically N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate (B1207046) (TPCC). cabidigitallibrary.org
Intermediate B : A chiral indanone derivative, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. justia.comcabidigitallibrary.org
Development of Targeted Synthetic Routes for this compound
The development of Indoxacarb was the result of extensive research evolving from pyrazoline-type insecticides. nih.gov The oxadiazine structure was found to offer high efficacy and more favorable environmental properties compared to earlier pyridazine (B1198779) analogues. acs.orgresearchgate.net
The industrial synthesis of Indoxacarb is a multi-step process. A common pathway begins with the Friedel-Crafts acylation of chlorobenzene (B131634) to produce an intermediate that is then cyclized to form 5-chloro-1-indanone. asianpubs.org This indanone is then carboxylated to yield 5-chloro-2-methoxycarbonyl-1-indanone. asianpubs.org
The synthesis of the other key fragment, TPCC, starts from 4-trifluoromethoxyaniline. asianpubs.org This aniline (B41778) is first reacted with methyl chloroformate to form methyl (4-trifluoromethoxy)phenylcarbamate (TPC). asianpubs.orgcabidigitallibrary.org This carbamate is subsequently treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to generate the reactive N-chloroformyl derivative, TPCC. asianpubs.orgresearchgate.net
The final key steps involve the condensation of the indanone moiety with a hydrazine (B178648) derivative, followed by cyclization and coupling with TPCC to construct the final indeno-oxadiazine framework. google.comgoogle.com
While much of the literature focuses on metal-catalyzed or traditional organic reactions, the broader field of oxadiazine synthesis has seen the application of organocatalysis. For instance, the asymmetric [3+3]-cycloaddition of γ-hydroxy-α,β-unsaturated carbonyls with N,N′-cyclic azomethine imines, using a squaramide-based organocatalyst, has been developed to produce enantioenriched diazobicyclic oxadiazines. researchgate.net Although not directly applied to the commercial synthesis of Indoxacarb itself, these methodologies showcase the potential of organocatalysis for constructing the core oxadiazine ring system found in Indoxacarb and its analogues. researchgate.netacs.org Such approaches could offer milder reaction conditions and avoid the use of metal catalysts.
The insecticidal activity of Indoxacarb resides almost exclusively in the (S)-enantiomer. nih.gov Therefore, developing an efficient asymmetric synthesis is of paramount importance to avoid the production of the inactive (R)-enantiomer. The initial product, DPX-JW062, was a racemic mixture. nih.gov
The key chiral center is typically introduced via the asymmetric oxidation of the 5-chloro-2-methoxycarbonyl-1-indanone intermediate. justia.com This has been a major focus of process development.
Chiral Catalysts: Various chiral catalysts have been developed to improve the enantioselectivity of this oxidation. Early methods may have used catalysts like cinchonine. google.comjustia.com More advanced systems employ chiral Zr-salen polymers or complexes formed from metal compounds (manganese, copper, zirconium) and cinchona alkaloids like dihydroquinidine (B8771983) (DHQD). justia.compatsnap.com
Enantiomeric Excess: The use of these advanced catalysts has dramatically increased the enantiomeric excess (ee) of the desired S-enantiomer. Reports indicate an increase from approximately 75% to over 98% or even 99% ee for the key hydroxylated intermediate. google.comjustia.compatsnap.com This high level of stereocontrol is crucial for producing high-quality, potent Indoxacarb. justia.com
A patent describes a method using a catalyst prepared from 3-tert-butyl-5-chloromethyl salicylaldehyde (B1680747) and cyclohexanediamine, which also achieves an S-enantiomer content of over 98%. wipo.int These asymmetric methods are vital for reducing costs and improving the efficiency of the final active product. google.com
Process Optimization in this compound Synthesis
Significant efforts have been made to optimize the manufacturing process of Indoxacarb to make it more efficient, cost-effective, and environmentally friendly.
Reagent and Solvent Selection: Research has focused on replacing hazardous or expensive reagents. For example, triphosgene is used as a safer alternative to highly toxic phosgene gas for the synthesis of the TPCC intermediate. researchgate.net In the synthesis of the TPC intermediate, various organic bases like triethylamine (B128534) have been explored to replace N,N-dimethylaniline, leading to higher yields and a more environmentally benign process. asianpubs.org Solvents are also a key consideration, with studies optimizing their use and implementing recycling protocols for solvents like toluene (B28343) and methanol (B129727) to reduce waste and cost. google.com
Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is critical. For the preparation of the TPC intermediate, the reaction time was optimized to 2 hours, and the use of triethylamine with a catalytic amount of 4-dimethylamino pyridine (B92270) at 15 °C gave an excellent yield of 97.4%. asianpubs.org In the asymmetric synthesis step, new catalysts have not only improved enantioselectivity but have also shortened reaction times from 24 hours to as little as 4 hours. justia.com
Below is a data table summarizing the optimization of the base used in the synthesis of the TPC intermediate.
| Entry | Organic Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N,N-diethylaniline | - | 15 | 2 | 75.4 |
| 2 | Triethylamine | - | 15 | 2 | - |
| 3 | Triethylamine | 4-DMAP | 15 | 2 | 97.4 |
Data sourced from a study on the preparation of an Indoxacarb intermediate. asianpubs.org
Divergent and Convergent Synthesis of this compound Derivatives and Precursors
A divergent synthesis strategy can be applied starting from a common intermediate to produce a library of structural analogues for structure-activity relationship (SAR) studies. For example, using the core indeno-oxadiazine scaffold, various N-aryl groups can be introduced by synthesizing different N-arylcarbamoyl chlorides, analogous to TPCC. researchgate.net This allows for the exploration of how different substituents on the aromatic ring affect insecticidal activity. The discovery of Indoxacarb itself was the result of such analoging, evolving from pyrazoline and pyridazine structures to the final oxadiazine. acs.orgresearchgate.net
Advanced Structural Elucidation and Stereochemical Characterization of C29h23cl2no5
Spectroscopic Analysis for Definitive Structural Assignment of C29H23Cl2NO5
Spectroscopic analysis is fundamental to the structural confirmation of newly synthesized or isolated compounds. For this compound, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides unambiguous evidence for its proposed structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic compounds in solution. msu.eduox.ac.uk Through the analysis of 1H and 13C NMR spectra, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecular framework. nih.gov
For derivatives of Indomethacin, the parent compound of this compound, NMR analysis provides key structural information. researchgate.netuomustansiriyah.edu.iq The 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) and chlorobenzoyl rings, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the morpholine (B109124) and acetyl moieties. The 13C NMR spectrum complements this by providing signals for each unique carbon atom, including the characteristic carbonyl carbons of the amide and ketone groups.
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 1H | 6.5 - 8.0 |
| Morpholine Protons | 1H | 3.0 - 4.0 |
| Methoxy Protons (O-CH3) | 1H | ~3.8 |
| Acetyl Protons (-CH2-) | 1H | ~3.6 |
| Indole Methyl Protons | 1H | ~2.2 |
| Carbonyl Carbons (C=O) | 13C | 165 - 175 |
| Aromatic Carbons | 13C | 110 - 140 |
| Methoxy Carbon (O-CH3) | 13C | ~55 |
| Morpholine Carbons | 13C | 45 - 70 |
| Acetyl Carbon (-CH2-) | 13C | ~30 |
| Indole Methyl Carbon | 13C | ~13 |
Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups found in related Indomethacin derivatives.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nitw.ac.inbioanalysis-zone.com This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com
For this compound, HRMS analysis using electrospray ionization (ESI) would typically be performed in positive ion mode to detect the protonated molecule, [M+H]+. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. Research has shown that for a compound with the formula this compound, the calculated m/z for the [M+H]+ ion is 535.0847. ynu.edu.cn An experimental measurement yielding a value extremely close to this, such as the reported 535.0858, confirms the molecular formula with high confidence. ynu.edu.cn
Tandem mass spectrometry (MS/MS) experiments can further support the structural assignment. nih.gov By inducing fragmentation of the parent ion (m/z 535.08), a characteristic pattern of product ions is generated. For Indomethacin morpholinylamide, key fragment ions observed include those at m/z 312, 139, 111, 88, and 75, which correspond to specific substructures of the molecule, such as the p-chlorobenzoyl group (m/z 139). nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [this compound + H]+ | 535.0847 | 535.0858 ynu.edu.cn |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.eduazolifesciences.com Each functional group has a characteristic absorption frequency range. savemyexams.comrsc.org The IR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its constituent functional groups.
The most prominent peaks would include strong absorptions for the carbonyl (C=O) stretching vibrations of the tertiary amide and the benzoyl ketone. The C-O stretching of the methoxy group and the morpholine ether, C-N stretching, and the C-Cl stretching of the chlorobenzoyl group would also be present. Aromatic C=C and C-H stretching vibrations further confirm the presence of the indole and benzene (B151609) rings. The structures of synthesized Indomethacin amides have been confirmed in part by IR spectral data. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Amide & Ketone | C=O stretch | 1640 - 1740 |
| Aromatic Rings | C=C stretch | 1500 - 1680 |
| Ether & Methoxy | C-O stretch | 1040 - 1300 |
| Amine | C-N stretch | 1020 - 1250 |
| Alkyl Halide | C-Cl stretch | 600 - 800 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Alkyl C-H | C-H stretch | 2850 - 2960 |
Note: The data in this table is based on standard IR absorption frequency ranges for the specified functional groups.
X-ray Crystallographic Analysis of this compound (if single crystals are obtained)
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.comanton-paar.com This method allows for the accurate determination of bond lengths, bond angles, and torsional angles, offering definitive proof of a molecule's structure and conformation in the solid state. saromics.comhitgen.com
To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. The ability to perform this analysis is contingent upon the successful growth of high-quality single crystals, which can be a challenging and time-consuming process. anton-paar.com
If single crystals of this compound were to be obtained, X-ray diffraction analysis would provide invaluable information. mdpi.com It would experimentally confirm the atomic connectivity established by NMR and MS. Furthermore, it would reveal the solid-state conformation of the molecule, including the relative orientations of the p-chlorobenzoyl group, the indole ring system, and the morpholinylacetamide side chain. This information would be crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.
Theoretical Investigations and Computational Chemistry of C29h23cl2no5
Quantum Chemical Calculations on C29H23Cl2NO5 Molecular System
Quantum chemical calculations are at the heart of modern computational chemistry, offering a deep dive into the electronic nature of molecules.
Density Functional Theory (DFT) Applications for this compound Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It would be a primary tool for studying this compound. By applying DFT, researchers could determine the molecule's ground-state energy, electron density distribution, and optimized geometry. The choice of functional and basis set would be crucial for obtaining accurate results that correlate well with potential experimental data.
Molecular Orbital Analysis (HOMO-LUMO, NBO) of this compound
A detailed analysis of the molecular orbitals of this compound would reveal key aspects of its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. wuxibiology.comschrodinger.comwikipedia.org
Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by localizing orbitals into bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dewikipedia.org This method provides a chemically intuitive picture of bonding and allows for the quantification of hyperconjugative interactions and charge transfer within the molecule.
Electrostatic Potential Mapping of this compound Surface
An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface of this compound. nih.govuni-muenchen.delibretexts.org This map is invaluable for predicting how the molecule would interact with other molecules, particularly in biological systems or in solution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Molecular Modeling and Conformational Landscape Analysis of this compound
Given the number of atoms and rotatable bonds in this compound, it likely possesses a complex conformational landscape. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, would be employed to explore the various possible three-dimensional arrangements (conformers) of the molecule. chemistrysteps.comlumenlearning.comlibretexts.org A conformational analysis would identify the lowest-energy conformers, which are the most likely to be observed experimentally, and determine the energy barriers between them.
Predictive Computational Spectroscopy for this compound
Computational methods can predict various types of spectra, which can be instrumental in identifying and characterizing a compound. For this compound, theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nmrdb.orgnmrium.org Comparing these predicted spectra with experimental data, if it were to become available, would be a powerful way to confirm the molecule's structure.
Simulation of Hypothetical Reaction Mechanisms and Transition States Involving this compound
Theoretical chemistry allows for the exploration of potential chemical reactions involving this compound. By simulating reaction pathways, researchers could identify transition states, calculate activation energies, and determine reaction kinetics. github.comchemrxiv.org This would provide predictive insights into the molecule's reactivity and how it might be synthesized or how it might degrade.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C29h23cl2no5 and Analogues
Foundational Principles and Methodologies in SAR and QSAR Research
The fundamental concept of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. mdpi.com By systematically modifying the structure of a molecule, researchers can identify the chemical groups, or pharmacophores, responsible for its biological effects. orientjchem.org This qualitative approach allows for the enhancement of a compound's potency or the modulation of its effects by altering its chemical architecture. mdpi.com
QSAR advances this by establishing a mathematical correlation between the chemical structure and the biological activity. mdpi.com This is expressed in the general form of a mathematical model:
Activity = f (physicochemical properties and/or structural properties) + error nih.gov
The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled. This is known as the training set. nih.gov
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the training set to quantify their structural and physicochemical properties. nih.gov
Model Development: Statistical methods are employed to build a mathematical equation that correlates the descriptors with the biological activity. annamalaiuniversity.ac.in
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and generalizability. nih.gov
The ultimate goal of QSAR is to predict the activity of novel compounds, thereby guiding the design of more potent and selective molecules. jocpr.com
Rational Design of C29H23Cl2NO5-Related Compound Libraries for SAR/QSAR Exploration
The rational design of a compound library is crucial for a comprehensive SAR/QSAR analysis. For a molecule with the complexity of this compound, a systematic approach to analogue design is necessary to explore the chemical space around its core structure effectively. A focused library would be designed to probe the influence of each structural component: the dichlorophenyl group, the methoxyphenyl group, and the nitrogen-containing heterocyclic system.
The design strategy would likely involve:
Systematic Variation of Substituents: Modifications would be made to the dichlorophenyl and methoxyphenyl rings. For instance, the position and number of chlorine atoms on the phenyl ring could be altered to investigate the impact of electronic and steric effects. Similarly, the methoxy (B1213986) group could be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or -donating groups to probe their influence on activity.
Combinatorial Chemistry Approaches: To efficiently generate a diverse set of analogues, combinatorial synthesis techniques could be employed. This allows for the rapid creation of a large library of related compounds by combining different building blocks corresponding to the key structural motifs of this compound. rsc.org
A well-designed library will provide a rich dataset for developing a robust QSAR model, enabling the identification of key structural features that govern the biological activity of this class of compounds. researchgate.net
Table 1: Hypothetical Compound Library Design for this compound Analogues
| Compound ID | R1 (Dichlorophenyl Moiety) | R2 (Methoxyphenyl Moiety) | Core Heterocycle | Hypothetical Activity (IC50, nM) |
| This compound | 2,4-dichloro | 4-methoxy | A | 15 |
| Analogue 1 | 3,4-dichloro | 4-methoxy | A | 25 |
| Analogue 2 | 2,4-dichloro | 3-methoxy | A | 50 |
| Analogue 3 | 2,4-dichloro | 4-ethoxy | A | 18 |
| Analogue 4 | 4-chloro | 4-methoxy | A | 75 |
| Analogue 5 | 2,4-dichloro | 4-methoxy | B | 120 |
Selection and Calculation of Molecular Descriptors for this compound QSAR Models
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representation of the molecule's properties. nih.gov For a compound like this compound, a combination of physicochemical, topological, and electronic descriptors would be necessary to capture the nuances of its structure.
Physicochemical descriptors quantify properties such as lipophilicity, polarity, and size, which are crucial for a molecule's pharmacokinetic and pharmacodynamic behavior. frontiersin.orgresearchgate.net For this compound, key physicochemical descriptors would include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. The presence of two chlorine atoms suggests a significant lipophilic character. frontiersin.org
Molar Refractivity (MR): MR is related to the volume of the molecule and its polarizability. It can provide insights into the steric requirements for binding to a biological target. frontiersin.org
Topological Polar Surface Area (TPSA): TPSA is calculated from the contribution of polar atoms (oxygen and nitrogen) and is a good predictor of passive molecular transport through membranes. The presence of nitrogen and oxygen atoms in this compound makes this a relevant descriptor. researchgate.net
Molecular Weight (MW): A fundamental descriptor that represents the size of the molecule. nih.gov
Number of Hydrogen Bond Donors and Acceptors: These descriptors are important for understanding potential interactions with a biological target. The oxygen and nitrogen atoms in this compound can act as hydrogen bond acceptors. researchgate.net
Table 2: Selected Physicochemical Descriptors for this compound and Hypothetical Analogues
| Compound ID | LogP | Molar Refractivity | TPSA (Ų) | Molecular Weight ( g/mol ) |
| This compound | 5.8 | 140.2 | 85.4 | 524.4 |
| Analogue 1 | 5.9 | 140.2 | 85.4 | 524.4 |
| Analogue 2 | 5.7 | 140.2 | 85.4 | 524.4 |
| Analogue 3 | 6.2 | 144.8 | 85.4 | 538.4 |
| Analogue 4 | 5.1 | 135.1 | 85.4 | 489.9 |
| Analogue 5 | 5.8 | 138.1 | 95.2 | 510.4 |
Topological descriptors are numerical values derived from the 2D representation of a molecule, encoding information about its size, shape, and branching. researchgate.net They are computationally efficient and have been successfully used in QSAR studies of heterocyclic compounds. researchgate.net For this compound, relevant topological descriptors include:
Connectivity Indices (e.g., Chi indices): These indices describe the degree of branching and connectivity within the molecule. researchgate.net
Shape Indices (e.g., Kappa indices): These descriptors quantify different aspects of the molecular shape. researchgate.net
Wiener Index: One of the oldest topological indices, it is calculated as the sum of the distances between all pairs of atoms in the molecule and is related to molecular size and branching. frontiersin.org
Zagreb Indices: These are calculated based on the degrees of the vertices in the molecular graph and provide information about the branching of the carbon skeleton. frontiersin.org
These descriptors are particularly useful for capturing the structural variations within the complex heterocyclic core of this compound and its analogues.
Electronic descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. orientjchem.org For aromatic and heterocyclic compounds like this compound, these descriptors are particularly important. niscpr.res.in
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energies of the frontier molecular orbitals are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap can be an indicator of chemical reactivity. researchgate.net
Atomic Charges: The distribution of partial charges on the atoms of the molecule can identify regions that are important for electrostatic interactions with a receptor. orientjchem.org
Electrophilicity Index: This global reactivity descriptor measures the ability of a molecule to accept electrons. researchgate.net
Table 3: Hypothetical Electronic Descriptors for a Series of Analogues
| Compound ID | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Electrophilicity Index |
| Analogue A | -6.2 | -1.5 | 3.1 | 3.8 |
| Analogue B | -6.5 | -1.3 | 2.8 | 4.2 |
| Analogue C | -6.1 | -1.8 | 3.5 | 3.5 |
| Analogue D | -6.8 | -1.1 | 2.5 | 4.8 |
Statistical and Machine Learning Approaches for this compound QSAR Modeling
Once a dataset of compounds and their calculated descriptors is assembled, various statistical and machine learning methods can be used to develop the QSAR model. rsc.org
Traditional statistical methods include:
Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the biological activity. annamalaiuniversity.ac.in
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them. annamalaiuniversity.ac.in
In recent years, machine learning algorithms have become increasingly popular for QSAR modeling due to their ability to handle complex, non-linear relationships. oup.comacs.org These methods include:
Artificial Neural Networks (ANN): ANNs are powerful tools that can model highly non-linear data. acs.org
Support Vector Machines (SVM): SVM is a classification and regression technique that has shown excellent performance in QSAR studies. oup.com
Random Forest (RF): RF is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. acs.org
Gradient Boosting Machines (GBM): This is another ensemble technique that builds models in a stage-wise fashion and has been shown to be very effective. oup.com
The choice of method depends on the nature of the data and the complexity of the structure-activity relationship. annamalaiuniversity.ac.in Regardless of the method used, rigorous validation is essential to ensure the predictive power of the resulting QSAR model. nih.gov
Principal Component Analysis (PCA) in this compound Derivative Analysis
Principal Component Analysis (PCA) is a statistical technique used to simplify complex datasets by reducing the number of variables. In the analysis of Indomethacin derivatives, PCA helps in identifying the most critical structural and physicochemical properties that influence their anti-inflammatory activity. researchgate.net A study on the interaction of Indomethacin with human serum albumin (HSA) utilized PCA to analyze the dominant motions from molecular dynamics simulations, revealing that Indomethacin-bound HSA complexes experienced greater essential dynamics. mdpi.com This suggests that PCA can effectively capture biologically relevant motions and conformational changes induced by ligand binding. mdpi.com
Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) for this compound
Multiple Linear Regression (MLR) is a widely used method in QSAR to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.govnih.gov In the context of NSAIDs, MLR models have been developed to predict their activity and to understand the impact of various structural features. nih.govnih.gov For instance, a QSAR study on Indomethacin derivatives used MLR to develop a model with high statistical quality (R= 0.921, R²=0.848), suggesting that substituents with a lower index of refraction and less electronegative groups were favorable for activity. vietnamjournal.rueurekaselect.comnih.gov
While MLR assumes a linear relationship, Multiple Non-Linear Regression (MNLR) can capture more complex, non-linear relationships between molecular structure and activity, which is often the case in biological systems. openbioinformaticsjournal.com
Table 1: Example of a QSAR Model for Indomethacin Derivatives using MLR
| Model Equation | Statistical Parameters |
|---|---|
| pIC50 = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647 | R= 0.921, R²=0.848 |
Data sourced from a QSAR study on Indomethacin derivatives. vietnamjournal.rueurekaselect.comnih.gov
Artificial Neural Networks (ANN) in this compound Activity Prediction
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. openbioinformaticsjournal.com They are particularly useful for modeling complex and non-linear data, making them a powerful tool in QSAR studies. openbioinformaticsjournal.comresearchgate.net ANNs can be used to predict the biological activity of compounds like Indomethacin farnesil with a high degree of accuracy. scirp.orgacademie-sciences.fr Studies comparing MLR and ANN models for predicting the anti-inflammatory activity of other compounds have shown that ANN models often provide better predictive performance due to their ability to capture non-linear relationships. scirp.org For example, in predicting the rejection of anti-inflammatory drugs by membranes, an ANN model outperformed a support vector machine (SVM) model. academie-sciences.fr
Table 2: Comparison of MLR and ANN Models for Predicting Anti-Inflammatory Activity
| Model | R² | R²aj | RMCE | R²ext |
|---|---|---|---|---|
| MLR | 91.28% | 89.11% | 0.2831 | 86.50% |
| ANN | 98.22% | 97.75% | 0.1131 | 98.54% |
This table illustrates the superior performance of ANN over MLR in a predictive study of anti-inflammatory compounds. scirp.org
Cross-Validation Techniques (e.g., Leave-One-Out) in QSAR Model Validation for this compound
The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. nih.gov The leave-one-out (LOO) cross-validation method is a common approach where one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. researchgate.netnih.gov This process is repeated for each compound in the dataset. A high cross-validated R² (Q²) value indicates a robust and predictive model. nih.gov For instance, a QSAR model for COX-2 inhibitors showed a Q² of 0.943, which was very close to the R² of the training set, indicating the model's statistical significance. nih.gov The Pogliani factor Q and the results of the LOO method have been used to confirm the reliability and predictability of QSAR models for Indomethacin derivatives. vietnamjournal.rueurekaselect.com
Interpretation of Structure-Activity Data for this compound Scaffolds
The indole (B1671886) scaffold is a key structural feature in many pharmacologically active compounds, including Indomethacin. wisdomlib.orgontosight.airesearchgate.net SAR studies on Indomethacin analogues have revealed important insights into the structural requirements for activity. For example, the esterification of the carboxylic acid group of Indomethacin can lead to selective COX-2 inhibitors. nih.gov The nature of the substituents on the indole ring and the benzoyl group significantly influences the inhibitory activity against COX-1 and COX-2. nih.gov
A study on Indomethacin analogues showed that minor structural variations could separate the inhibitory activities against multidrug resistance-associated protein-1 (MRP-1), glutathione-S-transferase (GST), COX-1, and COX-2. nih.govresearchgate.net This highlights the potential to design derivatives with improved selectivity and reduced toxicity. nih.gov The binding mode of Indomethacin and its analogues to target enzymes like aldo-keto reductase 1C3 has been elucidated through crystal structures, providing a structural basis for their inhibitory activity and guiding future drug design efforts. plos.org
Fragment-Based Approaches to this compound SAR Elucidation
Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening (HTS) that involves screening smaller, simpler molecules ("fragments") for binding to a biological target. pfizer.comresearchgate.net These fragments can then be grown or linked together to create more potent and selective inhibitors. pfizer.comresearchoutreach.org This approach has been successfully used in the design of anti-inflammatory drugs. researchoutreach.orglu.senih.gov
In the context of Indomethacin farnesil, an FBDD approach could involve breaking down the molecule into its constituent fragments (e.g., the indole core, the chlorobenzoyl group, and the farnesyl chain) and screening them for binding to target enzymes like COX. The information gained from how these fragments bind can then be used to design novel inhibitors with improved properties. This method is particularly advantageous as it often leads to more efficient binding and can help in the discovery of novel binding pockets. pfizer.com
Mechanistic Research on C29h23cl2no5 at the Molecular Level Theoretical Postulations
Proposed Mechanisms of Molecular Interaction for C29H23Cl2NO5
Theoretical postulations, supported by molecular docking studies, suggest that this compound functions as a non-intercalative catalytic inhibitor of TOP1. This means that unlike some other TOP1 inhibitors, it does not insert itself into the DNA structure. Instead, it is proposed to bind to the enzyme itself, interfering with its catalytic activity.
Molecular docking simulations have indicated that this compound interacts favorably with TOP1. nih.gov These interactions are thought to occur within the catalytic domain of the enzyme, specifically affecting the DNA-binding cavity. The binding of this compound is predicted to alter the size and conformation of this cavity, thereby hindering the enzyme's ability to bind to DNA and carry out its function. nih.gov
Further analysis through alanine (B10760859) scanning and interaction entropy calculations has identified specific amino acid residues that are crucial for this interaction. Notably, Arginine at position 536 (Arg536) has been identified as a "hotspot" residue, indicating it plays a key role in the binding and inhibitory action of this compound. nih.gov
Computational Elucidation of this compound Action Mechanisms
Computational chemistry has been instrumental in providing a more detailed picture of the dynamic interactions between this compound and its molecular target.
Reaction Pathway Mapping and Energy Profile Determination for this compound
Molecular dynamics simulations have been employed to map the dynamic behavior of the this compound-TOP1 complex over time. These simulations reveal that the binding of this compound can induce conformational changes in the catalytic domain of TOP1. nih.gov This alteration of the enzyme's structure is a key aspect of its inhibitory mechanism. The energy profiles derived from these simulations help to quantify the stability of the binding interaction and the energetic favorability of the inhibited state of the enzyme.
Identification of Key Structural Determinants in this compound Mechanistic Pathways
The computational analysis has pinpointed key structural features of this compound that are essential for its inhibitory activity. The specific arrangement of its atoms and functional groups allows it to fit within the binding pocket of TOP1 and form favorable interactions with key residues like Arg536. nih.gov These structural determinants are critical for its ability to affect the catalytic domain and alter the DNA-binding cavity. nih.gov
The table below summarizes the key theoretical findings regarding the mechanism of this compound.
| Mechanistic Aspect | Key Findings | Computational Method |
| Mode of Inhibition | Non-intercalative catalytic inhibitor of TOP1. nih.gov | Molecular Docking |
| Binding Site | Interacts with the catalytic domain of TOP1, affecting the DNA-binding cavity. nih.gov | Molecular Docking, Molecular Dynamics |
| Key Residue Interaction | Arg536 identified as a hotspot residue for interaction. nih.gov | Alanine Scanning, Interaction Entropy |
| Effect on Enzyme | Alters the size of the DNA-binding cavity. nih.gov | Molecular Dynamics Simulation |
Environmental Transformation and Degradation Pathways of C29h23cl2no5 Academic/theoretical
Theoretical Hydrolytic Degradation Mechanisms of C29H23Cl2NO5
The hydrolytic degradation of Teflubenzuron is significantly influenced by pH. Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. nih.govchemicalbook.com In the case of Teflubenzuron, this process is pH-dependent.
Studies have shown that Teflubenzuron is stable to hydrolysis at acidic to neutral pH (pH 5 and 7) at room temperature. fao.orgfao.org However, under alkaline conditions (pH 9), its degradation is considerably faster. chemicalbook.comfao.orgfao.orgguidechem.com At 25°C and pH 9, the half-life of Teflubenzuron is reported to be 10 days, while at 50°C, the half-life is significantly shorter, being 5 days at pH 7 and only 4 hours at pH 9. chemicalbook.comfao.orgguidechem.com This indicates that the urea (B33335) linkage in the Teflubenzuron molecule is susceptible to cleavage under basic conditions. guidechem.com
The primary mechanism of hydrolytic degradation involves the cleavage of the N-CO bonds in the urea bridge. fao.org This results in the formation of several degradation products. The main metabolites identified from the hydrolysis of Teflubenzuron are:
3,5-dichloro-2,4-difluorophenylurea : Formed from the cleavage of the benzoyl-urea bond. fao.org
3,5-dichloro-2,4-difluoroaniline : A further degradation product from the phenylurea derivative. fao.orgfao.org
2,6-difluorobenzoic acid : Originating from the benzoyl part of the molecule. fao.org
2,6-difluorobenzamide : Another product from the benzoyl moiety. fao.org
The proposed hydrolytic degradation pathway at pH 9 is illustrated below, showing the cleavage at the urea bridge to form the primary degradation products.
Table 1: Hydrolytic Degradation Half-life of Teflubenzuron at 50°C
| pH | Half-life | Reference |
| 7 | 5 days | chemicalbook.comguidechem.com |
| 9 | 4 hours | chemicalbook.comguidechem.com |
Photolytic Transformation Pathways of this compound under Simulated Conditions
Photolytic degradation, or photolysis, is the breakdown of compounds by light. The photolytic stability of Teflubenzuron has been investigated in both aqueous solutions and on soil surfaces.
In aqueous solutions, the photodegradation of Teflubenzuron is relatively slow. When exposed to artificial sunlight from a xenon arc lamp at pH 5 and 25°C, it was initially stable for up to 7 days. fao.org The photolytic half-life in aqueous solution was estimated to be about 10 days. fao.orgfao.org The quantum yield for the direct phototransformation of Teflubenzuron in the wavelength range of 290-490 nm has been determined to be 4.91 x 10⁻⁹. fao.org
A major photolytic degradation product identified in aqueous solution is N-(2,4-difluoro-3,5-dichlorobenzene)5-fluoro[3H]-dihydroquinazoline-2,4-dione . fao.org This product is formed through a photo-induced cyclization reaction. jst.go.jp
Table 2: Photolytic Degradation of Teflubenzuron
| Medium | Condition | Half-life | Major Degradation Product | Reference |
| Aqueous Solution (pH 5) | Xenon arc lamp | ~10 days | N-(2,4-difluoro-3,5-dichlorobenzene)5-fluoro[3H]-dihydroquinazoline-2,4-dione | fao.orgfao.org |
| Soil Surface | Irradiated | ~104 days | 3,5-dichloro-2,4-difluorophenylurea (minor) | fao.org |
Theoretical Oxidative and Reductive Degradation Pathways of this compound
Oxidation-reduction (redox) reactions involve the transfer of electrons and can be a pathway for the degradation of pesticides. nih.govresearchgate.net For Teflubenzuron, information on specific oxidative and reductive degradation pathways is limited.
Oxidative Degradation: Oxidation reactions in the environment are often mediated by reactive oxygen species. nih.gov For many pesticides, oxidation can lead to the hydroxylation of aromatic rings or the oxidation of side chains. iastate.edu While not extensively detailed for Teflubenzuron in the available literature, hydroxylation of the phenyl rings has been suggested as a possible metabolic process. guidechem.com
Reductive Degradation: Reductive degradation pathways are more likely to occur in anaerobic environments, such as flooded soils or sediments. iastate.edu For halogenated compounds like Teflubenzuron, reductive dehalogenation is a possible initial degradation step. fao.org This would involve the removal of one or more of the chlorine or fluorine atoms from the aromatic rings. However, specific studies detailing the reductive degradation pathways of Teflubenzuron are not widely available.
Computational Prediction of Biotransformation Pathways for this compound
Computational models and databases can be used to predict the metabolic fate of chemical compounds. oasis-lmc.org These tools utilize knowledge-based rules of biotransformation to derive the likely structures of metabolites. oasis-lmc.org While specific computational predictions for Teflubenzuron were not found in the search results, the general principles of these models can be applied.
These models would likely predict the cleavage of the urea bridge as a primary site of metabolism, based on the known microbial and hydrolytic degradation pathways. They might also predict hydroxylation on the aromatic rings, which is a common phase I metabolic reaction for many xenobiotics. iastate.edu
Microbial degradation is a major pathway for the breakdown of Teflubenzuron in the environment, particularly in soil. fao.orgfao.org The rate of degradation is influenced by soil type, with faster degradation observed in soils with higher microbial activity. fao.orgfao.org
Studies have shown that Teflubenzuron degradation is significantly faster under anaerobic conditions compared to aerobic conditions. fao.orgfao.org This suggests the involvement of anaerobic microorganisms in its breakdown. The degradation in soil follows first-order kinetics with a half-life (DT50) reported to be around 33.5 days in one study. nih.govebi.ac.uk Another study reported half-lives of 2 to 6 weeks in soil. chemicalbook.comguidechem.comfao.org
Several genera of bacteria have been identified as being capable of transforming Teflubenzuron, including Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter. nih.gov Bacillus brevis has been shown to be particularly active in the hydrolytic cleavage of the phenylurea bridge. nih.gov
The primary microbial degradation pathway involves the hydrolysis of the urea linkage, which is similar to the chemical hydrolysis pathway. nih.govtandfonline.com This leads to the formation of the following metabolites:
2,6-difluorobenzamide nih.gov
2,6-difluorobenzoic acid nih.gov
3,5-dichloro-2,4-difluoroaniline nih.govfao.org
3,5-dichloro-2,4-difluorophenylurea fao.org
Further degradation of these aromatic products is expected to be carried out by other microorganisms capable of degrading halogenated aromatic compounds. nih.govtandfonline.com
Table 3: Microbial Degradation of Teflubenzuron in Soil
| Soil Type | Condition | Half-life (DT50) | Key Degradation Products | Reference |
| Humic Sand | Aerobic | ~2 weeks | 3,5-dichloro-2,4-difluoroaniline, 3,5-dichloro-2,4-difluorophenylurea | fao.orgfao.org |
| Sandy Loam | Aerobic | ~6 weeks | 3,5-dichloro-2,4-difluoroaniline, 3,5-dichloro-2,4-difluorophenylurea | fao.orgfao.org |
| Sandy Loam | Anaerobic | Faster than aerobic | 3,5-dichloro-2,4-difluoroaniline, 3,5-dichloro-2,4-difluorophenylurea | fao.orgfao.org |
| Not specified | - | 33.5 days | Not specified | nih.govebi.ac.uk |
The microbial degradation of Teflubenzuron is mediated by enzymes. nih.gov While specific enzymes responsible for the degradation of Teflubenzuron have not been explicitly identified in the provided search results, the types of reactions observed suggest the involvement of certain enzyme classes.
The hydrolytic cleavage of the urea bridge is likely catalyzed by hydrolases , such as amidases or ureases. nih.govcore.ac.uk These enzymes are responsible for breaking amide and urea bonds, respectively. The observation that bacteria from the genus Bacillus are effective in this cleavage points towards the action of such enzymes. nih.gov
Further degradation of the aromatic rings would likely involve monooxygenases and dioxygenases . These enzymes are crucial in initiating the breakdown of aromatic compounds by introducing hydroxyl groups, which makes the rings more susceptible to cleavage. iastate.edu While not directly observed for Teflubenzuron in the provided data, this is a common mechanism in the microbial degradation of many pesticides.
Modeling of Environmental Degradation Kinetics for this compound
The degradation of Teflubenzuron in the environment is often modeled using first-order kinetics. nih.govresearchgate.net This model assumes that the rate of degradation is directly proportional to the concentration of the compound. The degradation rate is characterized by the half-life (DT50), which is the time required for the concentration to decrease by 50%.
In soil, the degradation of Teflubenzuron has been shown to follow first-order kinetics. nih.gov The reported half-lives vary depending on the soil type and conditions.
In a laboratory study, the DT50 in humic sand soil was approximately 2 weeks, while in sandy loam soil it was around 6 weeks. fao.orgfao.org
Another study reported a DT50 of 33.5 days in soil. nih.govebi.ac.uk
In field dissipation trials, DT50 values ranged from 17 to 24 days. fao.org
In aquatic systems, the degradation kinetics are also important.
The hydrolytic half-life at pH 9 and 25°C is 10 days. fao.org
The photolytic half-life in water is approximately 10 days. fao.orgfao.org
In marine sediment under aerobic conditions, Teflubenzuron was found to be very persistent, with no significant degradation observed after 24 weeks. nih.gov Another study reported a half-life in sediment varying from 35 to 100 days in laboratory tests, and up to six months in a field study. bellona.org
These kinetic parameters are essential for environmental fate modeling and risk assessment, as they help to predict the persistence and concentration of Teflubenzuron in different environmental compartments.
Table 4: Summary of Environmental Degradation Half-lives (DT50) for Teflubenzuron
| Environment | Condition | Half-life (DT50) | Reference |
| Soil (Humic Sand) | Aerobic, Lab | ~2 weeks | fao.orgfao.org |
| Soil (Sandy Loam) | Aerobic, Lab | ~6 weeks | fao.orgfao.org |
| Soil | Field | 17 - 24 days | fao.org |
| Soil | - | 33.5 days | nih.govebi.ac.uk |
| Water (pH 9) | Hydrolysis, 25°C | 10 days | fao.org |
| Water (pH 5) | Photolysis | ~10 days | fao.orgfao.org |
| Marine Sediment | Aerobic, Lab | > 24 weeks | nih.gov |
| Sediment | Lab | 35 - 100 days | bellona.org |
| Sediment | Field | 6 months | bellona.org |
Q & A
What criteria define a rigorously formulated research question for grant proposals on C₂₉H₂₃Cl₂NO₅?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
